molecular formula C16H14N2OS2 B2395156 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922701-48-2

3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2395156
CAS RN: 922701-48-2
M. Wt: 314.42
InChI Key: FBYLUJAHBSUJGF-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is likely to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1H NMR, 13C NMR, FTIR, and MS .

Scientific Research Applications

Supramolecular Gelators

A study by Yadav and Ballabh (2020) explored N-(thiazol-2-yl)benzamide derivatives, including 3-methyl-N-(thiazol-2-yl)benzamide, as supramolecular gelators. These compounds displayed gelation behavior in ethanol/water and methanol/water mixtures, demonstrating their potential in gelation applications due to multiple non-covalent interactions and the role of methyl functionality (Yadav & Ballabh, 2020).

Anticancer Activity

Tiwari et al. (2017) synthesized a series of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating promising in vitro anticancer activity. These compounds were evaluated against human cancer cell lines, showing potential as anticancer agents (Tiwari et al., 2017).

Antimicrobial Properties

Palkar et al. (2017) designed and synthesized novel analogs of N-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene substituted benzamides. These compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Palkar et al., 2017).

Synthesis and Structural Studies

Adhami et al. (2012) synthesized a compound structurally related to 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide. They used X-ray crystallography for structural analysis and explored its coordination with Pd(II) and Ni(II) ions, contributing to the understanding of its structural and chemical properties (Adhami et al., 2012).

Vascular Endothelial Growth Factor Inhibition

Borzilleri et al. (2006) identified aminothiazole-based analogs as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. Their research contributes to the understanding of the potential therapeutic applications of benzamide derivatives in targeting VEGFR-2 (Borzilleri et al., 2006).

Future Directions

The future research on this compound would likely involve further exploration of its biological activities and potential applications in medicinal chemistry. This could include in vitro and in vivo studies, as well as further chemical characterization .

properties

IUPAC Name

3-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-4-3-5-11(8-10)15(19)18-16-17-13-7-6-12(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYLUJAHBSUJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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